molecular formula C12H19ClN2O2 B4917040 N'-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine

N'-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine

Cat. No.: B4917040
M. Wt: 258.74 g/mol
InChI Key: HADXOPNNRYPLTP-UHFFFAOYSA-N
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Description

N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine is an organic compound that features a complex structure with both amine and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ether linkages provide flexibility to the molecule. This allows it to interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of amine and ether functionalities, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N'-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c13-11-2-1-3-12(10-11)17-9-8-16-7-6-15-5-4-14/h1-3,10,15H,4-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADXOPNNRYPLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCOCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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